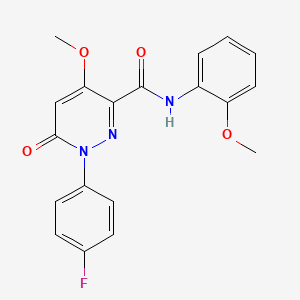

![molecular formula C19H14N2O2S B2357655 N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-76-5](/img/structure/B2357655.png)

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

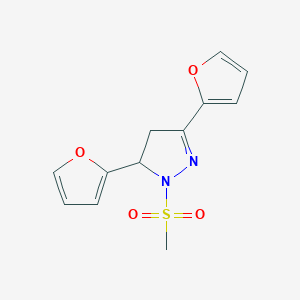

Synthesis Analysis

The synthesis of a similar compound, N-(pyridin-2-yl)furan-2-carboxamide, was reported in a study . The process involved the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which yielded N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52(14)° .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds shows advancements in synthetic chemistry techniques. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, related to the target compound, involves coupling naphthalen-1-amine with furan-2-carbonyl chloride and then treating with P2S5 in toluene to get the corresponding thioamide. This thioamide was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

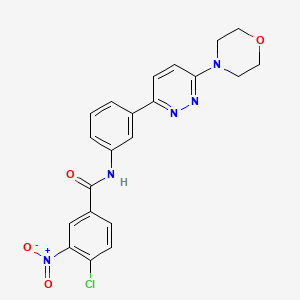

Application in Heterocyclic Chemistry

Further research demonstrates the use of furan-2-yl compounds in the creation of new heterocyclic systems. One study detailed the multicomponent synthesis of functionalized thieno[2,3-b]pyridines by condensing aromatic and heteroaromatic aldehydes, cyanothioacetamide, and acetoacetanilides, leading to compounds like 3-amino-2-benzoyl-4-(furan-2-yl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide (Dyachenko et al., 2019).

Analytical Chemistry Applications

In the realm of analytical chemistry, studies have explored the collision-induced dissociation (CID) of ions from N-(pyridin-2-yl)-substituted benzo(thio)amides, providing insights into the behavior of these compounds under electrospray ionization conditions. This research helps understand the fragmentation patterns of similar compounds (Kaczorowska & Ośmiałowski, 2018).

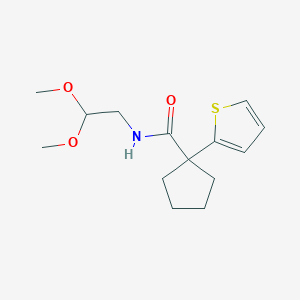

Potential Therapeutic Applications

Although specific details about N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide were not found, similar compounds, such as 4-(benzo[b]thiophen-3-yl)piperidines, have shown potential therapeutic applications, particularly as 5-HT2 antagonists (Watanabe et al., 1993).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit biological activity , suggesting that this compound may also interact with biological targets.

Mode of Action

The compound was synthesized via closure of the thiazole ring as a result of oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might affect biochemical pathways involving these types of reactions.

Pharmacokinetics

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain pharmacokinetic properties related to these types of reactions.

Result of Action

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain molecular and cellular effects related to these types of reactions.

Action Environment

The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might be influenced by environmental factors related to these types of reactions.

properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(18-11-14-4-1-2-6-17(14)24-18)21-12-13-7-8-20-15(10-13)16-5-3-9-23-16/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNPTULTYJLWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)

![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)